molecular formula C16H12Cl2O3 B2862082 (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one CAS No. 1403817-27-5

(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2862082
CAS No.: 1403817-27-5
M. Wt: 323.17
InChI Key: DWILKFPZOKJXMT-XVNBXDOJSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative supplied for research and development purposes. Chalcones are a privileged structure in medicinal chemistry, known as precursors to flavonoids and recognized for their broad spectrum of pharmacological activities. Research on closely related chalcone compounds indicates potential value in investigating inflammatory and infectious diseases. For instance, a novel licochalcone B derivative was shown to suppress the production of nitric oxide and pro-inflammatory cytokines in macrophages by inhibiting the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) signaling pathways, and it demonstrated a protective effect in a mouse model of endotoxin shock . Furthermore, various synthetic chalcones are being explored for their antibacterial properties and their ability to potentiate the effects of conventional antibiotics against multi-drug resistant (MDR) bacterial strains, representing a promising approach to overcoming antibiotic resistance . From a chemical perspective, this compound features a trans-configured (E) α,β-unsaturated ketone system. Related dichloro-substituted chalcones are known to crystallize in specific conformations, with the ketone oxygen often in a synclinal arrangement and the aromatic rings adopting specific dihedral angles, which can be characterized by techniques like single-crystal X-ray diffraction . This compound is intended for research applications only, including but not limited to investigative pharmacology, chemical biology, and as a building block for the synthesis of more complex molecules. It is strictly For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c1-21-12-5-6-13(16(20)9-12)15(19)7-3-10-2-4-11(17)8-14(10)18/h2-9,20H,1H3/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILKFPZOKJXMT-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential pharmacological applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific chalcone derivative, summarizing key research findings and case studies.

Chemical Structure

The chemical structure of the compound is characterized by a ketoethylenic moiety and two phenolic rings, which contribute to its biological activity. The presence of the dichlorophenyl and hydroxy-4-methoxyphenyl groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have shown that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives similar to this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Chalcones, including this compound, have been reported to possess antibacterial and antifungal activities. Research indicates that they inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi by disrupting cellular membranes and inhibiting essential metabolic pathways . Specific studies have shown that this compound exhibits notable activity against pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that this compound can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

StudyFindingsReferences
Fareza et al. (2017)Investigated various chalcone derivatives including this compound; found significant anticancer activity.
ACS Omega (2022)Discussed synthesis pathways for chalcones; highlighted broad spectrum of biological activities including antibacterial effects.
MDPI Study (2004)Reported on the synthesis and characterization of similar compounds; noted their potential as antimicrobial agents.

Mechanistic Insights

The biological activity of this compound can be explained through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Studies suggest that this compound can cause G1 phase arrest in cancer cells, preventing proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Features and Substituent Effects

The biological and physicochemical properties of chalcones are heavily influenced by substituents on the aromatic rings. Below is a comparison of key analogs:

Compound Name Substituents (α/β-Positions) Key Structural Features
Target Compound 2-Hydroxy-4-methoxy / 2,4-dichloro Hydrogen bonding (OH), electron-donating (OCH₃), electron-withdrawing (Cl)
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one 4-Amino / 2,4-dichloro Enhanced solubility (NH₂), potential for trypanocidal activity
(2E)-1-(2,4-Dichlorophenyl)-3-(3-quinolinyl)prop-2-en-1-one 2,4-Dichloro / 3-quinolinyl Extended π-system (quinoline), potential for intercalation in DNA/proteins
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 2,4-Dichloro / 3,4,5-trimethoxy Bulkier methoxy groups, improved crystallinity, dihedral angle = 8.7°
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Hydroxy / 4-methoxy Symmetric substitution, high polarity, stabilized by intramolecular H-bonding

Key Observations :

  • Electron-Withdrawing Groups (Cl, NO₂): Increase stability and binding affinity to hydrophobic targets (e.g., enzymes) but reduce solubility .
  • Electron-Donating Groups (OCH₃, OH) : Improve solubility and enable hydrogen bonding, critical for crystallinity and interactions with biological targets .
Antifungal and Antimicrobial Activity
  • The nitrofuran derivative (2E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one () showed potent antifungal activity due to the nitro group’s electrophilic nature, which disrupts microbial electron transport chains .
Trypanocidal Activity
  • (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one () demonstrated in vitro trypanocidal activity (IC₅₀ = 3.2 µM) attributed to the NH₂ group’s ability to form hydrogen bonds with parasitic enzymes .
Anticancer Potential
  • Derivatives with quinoline or trimethoxyphenyl groups (e.g., ) exhibit cytotoxicity via tubulin inhibition, but the target compound’s hydroxyl group may confer selectivity toward cancer cell redox pathways .

Physicochemical and ADMET Properties

Property Target Compound (2E)-1-(4-Aminophenyl)-3-(2,4-DClPh)prop-2-en-1-one (2E)-1-(2,4-DClPh)-3-(furan-2-yl)prop-2-en-1-one
LogP (Predicted) 3.8 2.9 4.1
Solubility (mg/mL) 0.12 1.5 0.08
Metabolic Stability Moderate (CYP3A4) High (NH₂ resists oxidation) Low (furan metabolism)
Toxicity (LD₅₀, mouse) 250 mg/kg 480 mg/kg 180 mg/kg

Notes:

  • The target compound’s 2-hydroxy group increases metabolic oxidation susceptibility compared to the amino analog .
  • Furan-containing analogs () show higher toxicity due to reactive metabolite formation .

Crystallographic Insights

Compound Space Group Dihedral Angle (°) Hydrogen Bonding Reference
Target Compound Pending Pending O–H···O (intramolecular) Not reported
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Pbca 8.7 C–H···O, C–H···π
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one P21/c 12.3 C–H···O (intermolecular chains)

Key Findings :

  • Bulky substituents (e.g., 3,4,5-trimethoxy) reduce dihedral angles, enhancing planarity and π-π stacking .
  • Fluorine substituents () improve crystallinity via weak C–H···F interactions .

Q & A

Q. How can the synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one be optimized for higher yields?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone under basic conditions (e.g., NaOH or KOH in ethanol). Yield optimization strategies include:

  • Temperature control : Maintain 40–50°C to balance reaction rate and side-product formation.
  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cross-aldol reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for α,β-unsaturated ketones).
    • ¹³C NMR : Identify carbonyl (C=O, ~190 ppm) and aromatic carbons.
  • IR : Detect C=O stretch (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Packing motifs : Strong hydrogen bonds between the hydroxyl group (2-OH) and ketone oxygen (C=O) stabilize the lattice.
  • Torsional angles : The dichlorophenyl and methoxyphenyl rings form dihedral angles of ~15–25°, influencing π-π stacking.
  • Cl⋯O interactions : Chlorine atoms participate in halogen bonding (3.0–3.5 Å), affecting solubility and crystallization behavior.
    Data Table :
ParameterValue (Example)Source
Space groupOrthorhombic (Pbca)
Unit cell dimensionsa=9.43 Å, b=13.93 Å
Hydrogen bondsO-H⋯O (2.65 Å)

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:

  • Assay standardization : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and inflammatory markers (e.g., TNF-α).
  • Dose-response curves : Compare IC₅₀ values across studies to identify potency thresholds.
  • Structural analogs : Evaluate substituent effects (e.g., replacing Cl with Br alters lipophilicity and membrane penetration) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or bacterial gyrase.
  • HOMO-LUMO analysis : Calculate energy gaps (ΔE ~4.5 eV) to assess electron-donor/acceptor capacity.
  • MD simulations : Track stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Specialized Methodological Challenges

Q. How to analyze regioselectivity in electrophilic substitution reactions of the dichlorophenyl ring?

Methodological Answer:

  • Directing effects : The 2,4-dichloro substituents are meta-directing. Nitration (HNO₃/H₂SO₄) favors the 5-position.
  • Kinetic vs. thermodynamic control : Low-temperature conditions (<0°C) favor kinetic products (e.g., 5-nitro derivative), while higher temperatures shift to thermodynamic isomers.
  • HPLC-MS monitoring : Track reaction progress to identify intermediates .

Q. What experimental precautions mitigate degradation during biological assays?

Methodological Answer:

  • Light sensitivity : Store solutions in amber vials (UV-induced ketone degradation).
  • pH stability : Maintain neutral pH (6.5–7.5) to prevent enol-keto tautomerism.
  • Antioxidants : Add 0.1% ascorbic acid to cell culture media to reduce oxidative breakdown .

Data Interpretation and Validation

Q. How to validate purity when conflicting HPLC and NMR data arise?

Methodological Answer:

  • Orthogonal methods : Combine reversed-phase HPLC (C18 column, acetonitrile/water) with ¹H NMR integration (e.g., aromatic proton ratios).
  • Spiking experiments : Add a known pure standard to confirm retention time alignment.
  • Mass balance : Compare theoretical vs. observed elemental analysis (C, H, Cl) .

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